The Privileged Scaffold: 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine in Kinase Inhibitor Discovery
The Privileged Scaffold: 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine in Kinase Inhibitor Discovery
Executive Summary & Chemical Identity
In the landscape of targeted oncology and rational drug design, the tricyclic 5,6-dihydrobenzo[h]quinazoline system has emerged as a "privileged scaffold." Specifically, 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 14623-49-5) serves as a critical pharmacophore model and synthetic building block for developing potent, ATP-competitive kinase inhibitors 1[1].
The architecture of this molecule is highly deliberate: the planar tricyclic core perfectly mimics the adenine ring of adenosine triphosphate (ATP), while the 2-amino group acts as an essential hydrogen-bond donor to the kinase hinge region. The addition of the 8-methoxy group provides a tunable vector to exploit hydrophobic interactions deep within the ATP-binding pocket, enhancing both potency and selectivity against targets like Fibroblast Growth Factor Receptors (FGFRs)2[2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine |
| CAS Registry Number | 14623-49-5 |
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.27 g/mol |
| Melting Point | 170.00°C – 171.00°C |
| Structural Class | Tricyclic Aminopyrimidine / Dihydrobenzoquinazoline |
Data sourced from standardized chemical repositories1[1].
Pharmacological Significance & Target Biology
The 5,6-dihydrobenzo[h]quinazolin-2-amine core is the foundational architecture for several clinical-stage therapeutics, most notably Derazantinib (ARQ 087) , a pan-FGFR inhibitor utilized in the treatment of intrahepatic cholangiocarcinoma 3[3].
Mechanistic Causality: Kinases catalyze the transfer of the terminal phosphate of ATP to protein substrates. To inhibit this, small molecules must outcompete ATP, which is present in high intracellular concentrations (millimolar range). The benzo[h]quinazoline scaffold achieves low-nanomolar IC50 values because its rigid, planar geometry minimizes the entropic penalty of binding 4[4]. The 2-amine group forms a critical bidentate hydrogen bond with the backbone carbonyl and amide NH of the kinase hinge region (often an alanine or valine residue), anchoring the inhibitor. The 8-methoxy substitution projects into the solvent-exposed channel or a hydrophobic sub-pocket, altering the hydration shell and improving the molecule's residence time on the target.
Mechanism of ATP-competitive FGFR inhibition by the benzo[h]quinazoline scaffold.
Synthetic Methodology & Reaction Causality
The synthesis of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine relies on a robust, two-step annulation strategy starting from commercially available 6-methoxy-1-tetralone5[5]. This protocol is designed as a self-validating system: the distinct solubility changes and colorimetric shifts at each step provide real-time feedback on reaction progress.
Step 1: Alpha-Formylation (Claisen Condensation)
Objective: Generate the highly reactive enaminone/hydroxymethylene intermediate.
-
Preparation: In a flame-dried, argon-purged flask, dissolve 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C. Slowly add Sodium Methoxide (NaOMe, 1.5 eq). Causality: NaOMe is specifically chosen over stronger bases (like LDA) to prevent over-reaction and self-condensation of the tetralone. It cleanly generates the thermodynamic enolate.
-
Formylation: Add ethyl formate (2.0 eq) dropwise. Stir at room temperature for 12 hours.
-
Validation: The reaction mixture will shift from a clear solution to a thick, pale-yellow suspension, indicating the successful formation of the sodium salt of 2-(hydroxymethylene)-6-methoxy-1-tetralone.
Step 2: Pyrimidine Ring Annulation
Objective: Cyclocondensation to form the final tricyclic system.
-
Reagent Introduction: To the unpurified suspension from Step 1, add Guanidine Carbonate (1.2 eq) and absolute ethanol.
-
Cyclization: Reflux the mixture at 80°C for 16 hours. Causality: Guanidine carbonate is utilized instead of free guanidine because it is non-hygroscopic and slowly releases the free guanidine base upon heating. This controlled release prevents the rapid degradation of the hydroxymethylene intermediate, ensuring a high-yield annulation.
-
Workup & Self-Validation: Cool the reaction to room temperature. Pour into ice water. The target compound, 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine, will precipitate as a distinct off-white to pale-yellow solid.
-
Purification: Recrystallize from hot ethanol/water to achieve >98% purity.
Two-step synthetic workflow for 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized batch, the following self-validating analytical checks must be performed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Use a C18 column with a water/acetonitrile gradient (0.1% Formic Acid). The presence of the
peak at m/z 228.2 confirms the molecular weight. The use of formic acid is critical as it ensures complete ionization of the basic 2-amino group. -
1H NMR (DMSO-d6): The signature of success is the disappearance of the aldehydic/hydroxymethylene proton (~8.0 ppm) from the intermediate and the appearance of a broad singlet at ~6.5 ppm integrating for 2 protons, representing the newly formed primary amine (
).
In Vitro Kinase Assay Protocol (TR-FRET)
To validate the biological utility of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine as a kinase inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.
Causality for Assay Choice: TR-FRET utilizes long-lifetime fluorophores (like Europium). By introducing a microsecond delay before reading the emission, short-lived background autofluorescence from the compound itself is entirely eliminated, preventing false positives—a common issue with highly conjugated tricyclic rings.
Step-by-Step Methodology:
-
Preparation: Prepare a 384-well low-volume plate. Dilute the synthesized compound in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).
-
Enzyme Addition: Add 2.5 µL of recombinant FGFR1/2/3 kinase domain (diluted in assay buffer containing 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Logic: Tween-20 prevents the hydrophobic tricyclic compound from adhering to the plastic well walls.
-
Substrate & ATP: Initiate the reaction by adding 2.5 µL of a master mix containing ULight-labeled poly-GT substrate and ATP. Critical Step: The ATP concentration must be set exactly at its
value for the specific kinase. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC50. -
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 5 µL of EDTA (to chelate
and halt kinase activity) containing a Europium-labeled anti-phospho antibody. -
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
References
- Ppimodulator Database - 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine Properties and CAS 14623-49-5 Inform
- PLOS One - Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregul
- PubChem (NIH) - Derazantinib (ARQ 087) Compound Summary.
- King Saud University - Synthesis of some pyridine and pyrimidine deriv
- ResearchGate - Design, Synthesis, Spectral Characterization... of 5,6-dihydrobenzo[H]quinazolines.
Sources
- 1. ppimodulator.com [ppimodulator.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation | PLOS One [journals.plos.org]
- 4. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
